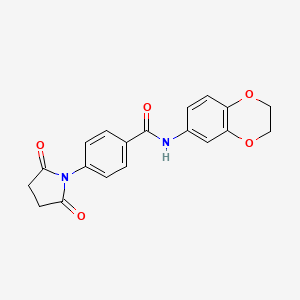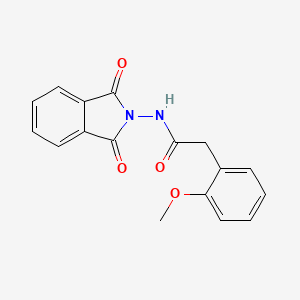![molecular formula C16H22N2O2 B5870713 N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as Mecam, is a chemical compound that belongs to the class of cyclohexanecarboxamide derivatives. Mecam is a synthetic compound that is known to have a wide range of biochemical and physiological effects. It is used in scientific research to study the mechanism of action of certain biological processes and to develop new drugs.
Mechanism of Action
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide also has antioxidant and anti-inflammatory properties, which are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has a wide range of biochemical and physiological effects. It has been shown to enhance cholinergic neurotransmission, which can improve cognitive function and memory. N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have analgesic and anticonvulsant properties, which make it a potential candidate for the treatment of pain and epilepsy.
Advantages and Limitations for Lab Experiments
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a synthetic compound that is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several potential future directions for the study of N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as a treatment for pain and epilepsy. In addition, the development of new synthetic methods for the production of N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide could lead to improvements in its purity and solubility, which could expand its potential applications in scientific research.
Synthesis Methods
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is synthesized by reacting 3-methylbenzenamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is used in scientific research to study the mechanism of action of certain biological processes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(3-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-5-9-14(10-12)18-15(19)11-17-16(20)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIZOKHKAZUDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

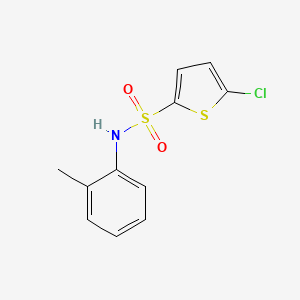
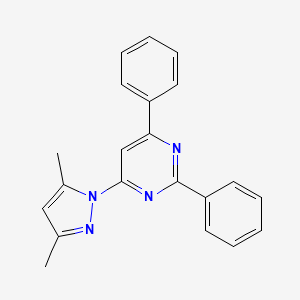
![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
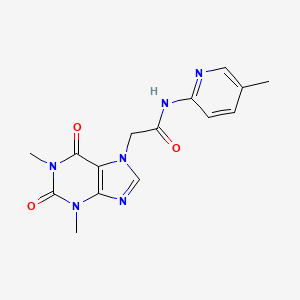
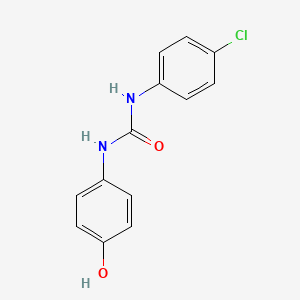
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
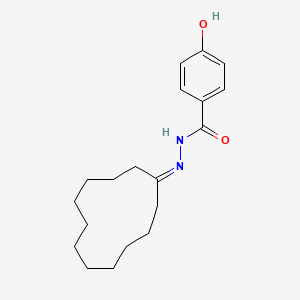
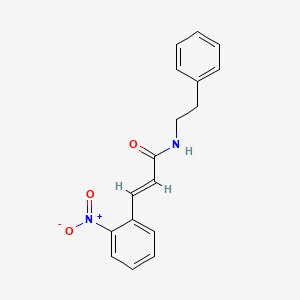
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)

